2-(3,4-Dimethoxyphenyl)-2-pentanol
Description
2-(3,4-Dimethoxyphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted with a 3,4-dimethoxyphenyl group at the second carbon. The presence of the 3,4-dimethoxyphenyl moiety, a common pharmacophore in bioactive molecules, implies roles in modulating solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h6-7,9,14H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONVKNOJGWMISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
Sodium borohydride, a mild reducing agent, selectively reduces ketones to alcohols in protic solvents. A typical procedure involves dissolving the ketone precursor in methanol or ethanol, followed by gradual addition of NaBH₄ at 0–25°C. The reaction achieves completion within 2–4 hours, yielding the alcohol with minimal side products.
Example Protocol
Lithium Aluminum Hydride Reduction
For sterically hindered ketones, LiAlH₄ offers enhanced reactivity. Reactions are conducted in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres. Post-reduction, careful quenching with aqueous NH₄Cl ensures isolation of the alcohol.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 3–6 hours |
| Temperature | Reflux (66°C, THF) |
| Yield | 88–95% |
Grignard Reaction with 3,4-Dimethoxyphenylmagnesium Bromide
The Grignard reaction enables the construction of the carbon skeleton by reacting 3,4-dimethoxyphenylmagnesium bromide with a suitable carbonyl compound. For this compound, pentan-2-one serves as the electrophilic partner.
Reaction Mechanism
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Formation of Grignard Reagent : 3,4-Dimethoxybromobenzene reacts with magnesium in dry THF to form the aryl Grignard reagent.
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Nucleophilic Addition : The Grignard reagent attacks pentan-2-one, forming a magnesium alkoxide intermediate.
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Hydrolysis : Acidic hydrolysis (e.g., HCl) liberates the secondary alcohol.
Optimization Notes
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Solvent : Anhydrous THF or diethyl ether maximizes reagent stability.
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Temperature : Slow addition at 0°C minimizes side reactions.
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Yield : 70–80% after purification via column chromatography.
Hydroboration-Oxidation of 3,4-Dimethoxyphenyl-Substituted Alkenes
Anti-Markovnikov addition of borane to alkenes, followed by oxidation, offers a stereoselective route to secondary alcohols. For this synthesis, 3,4-dimethoxyphenylpentene isomers serve as precursors.
Procedure Overview
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Hydroboration : Treat 3,4-dimethoxyphenyl-1-pentene with borane-THF complex at 0°C.
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Oxidation : Oxidize the alkylborane with hydrogen peroxide (H₂O₂) and NaOH to yield the alcohol.
Critical Parameters
| Parameter | Value |
|---|---|
| Borane Equivalents | 1.1 equiv |
| Oxidation Time | 2 hours |
| Isolated Yield | 75–82% |
Nucleophilic Substitution of Halogenated Intermediates
Alkyl halides bearing the dimethoxyphenyl group can undergo nucleophilic substitution with hydroxide ions. For example, 2-(3,4-dimethoxyphenyl)-2-bromopentane reacts with aqueous NaOH to form the target alcohol.
Reaction Conditions
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Substrate : 2-Bromo-2-(3,4-dimethoxyphenyl)pentane
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Base : NaOH (2.0 equiv) in H₂O/EtOH (1:1)
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Temperature : 80°C, 6–8 hours
Side Reactions
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Elimination to form alkenes competes at elevated temperatures.
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Polar aprotic solvents (e.g., DMSO) improve reaction efficiency but require stringent drying.
Catalytic Hydrogenation of Ketone Precursors
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel provides a heterogeneous pathway for ketone reduction. This method is advantageous for large-scale synthesis due to its operational simplicity.
Protocol Highlights
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Catalyst : 5% Pd/C (10 wt% of substrate)
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Pressure : 50 psi H₂
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Solvent : Ethanol or ethyl acetate
Safety Note
Hydrogenation reactions necessitate strict control over hydrogen gas flow and catalyst handling to prevent pyrophoric incidents.
Physicochemical Characterization
Accurate characterization ensures product identity and purity. Key data for this compound include:
Spectral Data
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¹H NMR (CDCl₃) : δ 6.8–7.1 (m, 3H, aromatic), δ 3.8 (s, 6H, OCH₃), δ 1.5–1.7 (m, 4H, CH₂), δ 1.2 (t, 3H, CH₃).
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IR (cm⁻¹) : 3350 (O-H), 1600 (C=C aromatic), 1250 (C-O).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 3,4-dimethoxybenzaldehyde, while reduction can produce 3,4-dimethoxyphenethylamine .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as muscle relaxant properties.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)
- Molecular Formula : C₁₃H₁₈O₃
- Key Differences : Replaces the alcohol (-OH) group at C2 with a ketone (=O), altering reactivity and hydrogen-bonding capacity.
- Applications : Used as a pharmaceutical intermediate due to its ketone functionality, which facilitates nucleophilic additions and condensations .
- Physical Properties : Higher polarity compared to the alcohol analog, likely affecting solubility in organic solvents.
2.1.2. 2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)
- Molecular Formula : C₁₂H₁₈O
- Key Differences : Substitutes the 3,4-dimethoxyphenyl group with a simple phenyl ring and adds a methyl group at C3.
2.1.3. (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile (CAS 1353989-57-7)
- Molecular Formula : C₁₇H₂₆N₂O₂
- Stereochemistry : The (R)-configuration at C2 highlights the importance of chirality in pharmacological targeting .
Functional Group Variants
Biological Activity
2-(3,4-Dimethoxyphenyl)-2-pentanol is an organic compound that has garnered interest due to its potential biological activities. This compound features a dimethoxy-substituted phenyl group and a secondary alcohol structure, which may contribute to its interaction with biological systems. Understanding its biological activity can provide insights into its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C15H22O3
- Molecular Weight : 250.34 g/mol
- Structure : The compound consists of a pentanol chain attached to a phenyl group with two methoxy groups at the 3 and 4 positions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its structural similarity to known bioactive compounds suggests that it may modulate enzyme activity and receptor interactions, influencing cellular processes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in biological systems. A study demonstrated that related compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential protective effects against oxidative damage .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. In vitro tests indicated effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents .
Cytotoxic Effects
The compound's cytotoxicity was evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicated that it induces apoptosis in these cell lines at specific concentrations, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
- Antioxidant Effects :
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Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria.
- MIC values were determined as follows:
Bacteria MIC (µg/mL) E. coli 32 S. aureus 16 E. faecalis 64
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Cytotoxicity Assays :
- In vitro cytotoxicity was assessed using MTT assays.
- The compound exhibited IC50 values of:
Cell Line IC50 (µM) HeLa 25 A549 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
